The synthesis of FAMP and N-MeFAMP involves a multi-step process, with a key step being the preparation of cyclic sulfamidate precursors [, ]. These precursors are then subjected to no-carrier-added nucleophilic substitution with fluorine-18 to yield the radiolabeled compounds [, ]. The specific synthesis pathway for 3-bromo-2-fluoro-2-methylpropanoic acid might differ, especially considering the presence of bromine instead of an amino group.
The primary application investigated for FAMP and N-MeFAMP is their potential as PET imaging agents for brain tumors [, ]. Tissue distribution studies in rats implanted with gliosarcoma tumors demonstrated high tumor-to-normal brain ratios of radioactivity, indicating their promising use for tumor detection [, ].
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5